molecular formula C14H19ClN2O2S B2970966 3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea CAS No. 2034525-44-3

3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea

Cat. No.: B2970966
CAS No.: 2034525-44-3
M. Wt: 314.83
InChI Key: KNLHHEPYBCYEPT-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is a chemical compound that features a chlorophenyl group, an oxan-4-ylsulfanyl group, and a urea moiety

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with a suitable oxan-4-ylsulfanyl derivative under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired urea linkage. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea can be compared with similar compounds such as:

    3-(4-chlorophenyl)-2-oxiranyl(phenyl)methanone: This compound also contains a chlorophenyl group but differs in its overall structure and reactivity.

    2-methoxyphenyl isocyanate: While this compound is used in similar synthetic applications, it has distinct chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-12-3-1-2-4-13(12)17-14(18)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHHEPYBCYEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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